molecular formula C14H10BrClO2 B13913829 6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde

6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde

Cat. No.: B13913829
M. Wt: 325.58 g/mol
InChI Key: IOOUFNARGQMFSU-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group at the 6th position, a bromine atom at the 2nd position, and a chlorine atom at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Chlorination: The chlorination at the 3rd position can be carried out using chlorine gas (Cl2) or thionyl chloride (SOCl2) under controlled conditions.

    Benzyloxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: 6-(Benzyloxy)-2-bromo-3-chlorobenzoic acid.

    Reduction: 6-(Benzyloxy)-2-bromo-3-chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-2-bromo-3-fluorobenzaldehyde: Similar structure with a fluorine atom instead of chlorine.

    6-(Benzyloxy)-2-chloro-3-bromobenzaldehyde: Similar structure with the positions of bromine and chlorine swapped.

    6-(Benzyloxy)-2-iodo-3-chlorobenzaldehyde: Similar structure with an iodine atom instead of bromine.

Uniqueness

6-(Benzyloxy)-2-bromo-3-chlorobenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms, along with the benzyloxy group, provides a distinct set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C14H10BrClO2

Molecular Weight

325.58 g/mol

IUPAC Name

2-bromo-3-chloro-6-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H10BrClO2/c15-14-11(8-17)13(7-6-12(14)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

IOOUFNARGQMFSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)Br)C=O

Origin of Product

United States

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